4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid
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Overview
Description
Scientific Research Applications
Reactivity and Structural Analysis
- Comparative Study on Halogenated Phenylacetic Acids : A detailed first principle study was conducted on three halogenated phenylacetic acids, including 2-(2-halophenyl)acetic acid, where halogen could be fluoro, chloro, or bromo. The study focused on calculating structural properties, reactivity, acidity, and vibrational spectra. The reactivity of the molecules was analyzed using various descriptors, and the vibrational spectra of chloro- and bromo-substituted molecules were compared with those obtained from experimental FTIR methods, while predictions for fluoro-substituted molecules were theoretical (Srivastava et al., 2015).
Synthetic Chemistry Applications
- Friedel-Crafts Cycli-acylalkylation : The compound was utilized in a cascade Friedel-Crafts cycli-acylalkylation process involving 3-halostyrenes or vinylcycloalkanes to produce 4-substituted tetralen-2-ol phenylacetates. This process was performed without additional solvents and achieved good yields. The base alcoholysis of the resultant compounds was used to reveal the tetral-2-one for asymmetric transfer hydrogenation (Vincek & Booth, 2009).
Electrosynthesis and Chemical Reactivity
- Selective Electrochemical Fluorination : Selective electrochemical fluorination of alkyl phenylacetates was reported under galvanostatic conditions. The study demonstrated that different hydrolysed products leading to fluorinated phenylacetic acid were obtained depending on the medium used. This process allowed up to 87% selectivity of monofluoro ester and provided insights into the electrochemical behavior of these compounds (Ilayaraja et al., 2008).
Synthesis of Herbicide Intermediates
- Intermediate for Herbicides : The compound served as an intermediate in the synthesis of herbicides. The synthesis involved multiple steps, including treatment with dichloromethyl methyl ether and titanium tetrachloride, followed by various chemical reactions leading to the final product. The yield and product structure were confirmed using different spectroscopic methods (Zhou Yu, 2002).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .
Mode of Action
It’s known to undergo diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, pd (oac) 2, khco 3, and t-amyl alcohol . This suggests that it may interact with its targets through a process of bond formation and breaking, leading to changes in the molecular structure of the target.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s involvement in suzuki–miyaura coupling suggests it may have good bioavailability due to the mild and functional group tolerant reaction conditions of this process .
Result of Action
Its involvement in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
Properties
IUPAC Name |
2-[4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-4-7(11)3-6(10(13,14)15)5(9(4)12)2-8(16)17/h3H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAURHPNOSJKSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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